1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone
Description
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone is a fluorinated aromatic ketone derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a chlorine substituent at position 2, and an amino (-NH₂) group attached to the carbonyl-bearing carbon. Its molecular formula is C₁₀H₈ClF₃NO, with a molar mass of 265.63 g/mol (estimated).
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
RFHWXJUMLSITLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution of the chloro group can result in various substituted phenyl derivatives .
Scientific Research Applications
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
*Similarity scores (0–1 scale) are derived from structural alignment algorithms in .
Key Observations:
GSK-1482160 shares the 2-Cl, 3-CF₃ motif but incorporates a pyrrolidinone-carboxamide chain, enhancing hydrogen-bonding capacity and likely improving pharmacokinetics .
Functional Group Impact: The amino group in the target compound differentiates it from non-aminated analogs like 1-[3-(trifluoromethyl)phenyl]propan-2-one. This group may enhance solubility in polar solvents and interaction with biological targets (e.g., enzymes or receptors) . Trifluoromethyl (-CF₃): Present in all compared compounds, this group increases lipophilicity and metabolic resistance, critical for drug design .
Physicochemical Properties: The target compound’s molar mass (~265.63 g/mol) is higher than simpler analogs (e.g., 223.58 g/mol for 1-(2-amino-3-chlorophenyl)-2,2,2-trifluoroethanone) due to the additional methyl group in the acetone moiety . Stability: The electron-withdrawing -CF₃ and -Cl groups may stabilize the ketone against nucleophilic attack, whereas the amino group could render it susceptible to oxidation .
Table 2: Comparative Research Insights
Discussion:
- Agrochemical Relevance : Analogous trifluoromethylated ketones (e.g., 1-[3-(trifluoromethyl)phenyl]propan-2-one) demonstrate herbicidal activity, implying the target compound could be explored for similar uses .
- Synthetic Challenges : The juxtaposition of -NH₂ and -Cl groups may complicate regioselective functionalization, requiring optimized catalytic conditions .
Biological Activity
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group, a chloro substituent, and a trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a candidate for further research in drug development.
Structural Characteristics
The molecular formula of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone is C10H9ClF3N, with a molecular weight of approximately 247.63 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its permeability through biological membranes and increasing its interaction with various biological targets.
The biological activity of this compound can be attributed to several factors:
- Hydrogen Bonding : The amino group allows for hydrogen bonding with biological molecules, enhancing interaction with proteins and enzymes.
- Lipophilicity : The trifluoromethyl group increases the compound's hydrophobic character, which can improve binding affinity to lipid membranes and proteins.
Pharmacological Potential
Research indicates that 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone may exhibit various pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can act as epigenetic modulators, potentially influencing gene expression related to cancer progression .
- Antimicrobial Properties : The presence of trifluoromethyl groups is known to enhance antimicrobial activity against various pathogens .
In Vitro Studies
A number of studies have focused on the biological activity of related compounds. For instance:
- Compound Analogs : A series of fluorinated amidoximes demonstrated significant increases in histone methylation levels, suggesting potential antitumor effects. These findings highlight the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationship (SAR)
Research into similar compounds has provided insights into how structural variations affect biological activity:
- Fluorinated Compounds : Compounds containing trifluoromethyl groups often show enhanced potency against bacterial strains and cancer cell lines due to their ability to disrupt cellular processes .
Comparative Analysis
The following table summarizes the biological activities observed in structurally related compounds:
Q & A
Q. What are the recommended synthetic routes for 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone, and how can purity be optimized?
- Methodological Answer : A two-step approach is often used:
Nucleophilic substitution : React 2-chloro-3-(trifluoromethyl)acetophenone with a protected amine (e.g., Boc-amine) under basic conditions (K₂CO₃/DMF, 80°C) to introduce the amino group .
Deprotection : Use TFA in DCM to remove the Boc group.
Purification via flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- ¹⁹F NMR : Expect a singlet at δ ~-60.8 ppm for the CF₃ group, with splitting patterns influenced by adjacent chlorine .
- HRMS : Calculate exact mass for [C₁₀H₈ClF₃NO]⁺ (e.g., 258.0302). Use EI ionization (70 eV) for fragmentation analysis .
- IR : Look for C=O stretching (~1712 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Q. How can computational tools predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This reveals nucleophilic/electrophilic sites .
- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., LXR receptors). Set grid box dimensions to 25 ų centered on the active site .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in amber vials. Use anhydrous DMSO for solubility (>5 mg/mL) and avoid protic solvents (e.g., MeOH) to prevent decomposition .
Advanced Research Questions
Q. How do steric effects from the 2-chloro-3-(trifluoromethyl)phenyl group influence reaction kinetics in cross-coupling reactions?
- Methodological Answer : Perform kinetic studies using Suzuki-Miyaura coupling with Pd(PPh₃)₄. Monitor via HPLC: the bulky CF₃ group reduces reaction rate (k ≈ 0.02 min⁻¹ vs. 0.05 min⁻¹ for non-fluorinated analogs). Use Eyring plots to quantify activation parameters (ΔG‡ ~85 kJ/mol) .
Q. What strategies enable enantioselective synthesis of this compound, and how is optical purity validated?
- Methodological Answer :
- Chiral Resolution : Use (R)-BINOL-based catalysts in asymmetric Mannich reactions (ee >90%) .
- Validation : Analyze enantiomeric excess via chiral HPLC (Chiralpak IA column, 9:1 hexane:IPA, 1 mL/min). Compare retention times to racemic standards .
Q. How can researchers address conflicting NMR data caused by the trifluoromethyl group’s strong deshielding effects?
- Methodological Answer :
- Decoupling Techniques : Apply ¹⁹F-decoupled ¹H NMR to resolve overlapping signals.
- Solvent Screening : Use DMSO-d₆ to enhance signal separation for aromatic protons .
Q. What in vitro assays are suitable for evaluating its pharmacological activity, and how are results interpreted?
- Methodological Answer :
- LXR Activation : Use HepG2 cells transfected with LXRα/β reporters. Measure luciferase activity at 500 nM; a 2-fold increase indicates agonist activity .
- Cytotoxicity : Perform MTT assays on RAW264.7 cells. IC₅₀ >50 µM suggests low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
